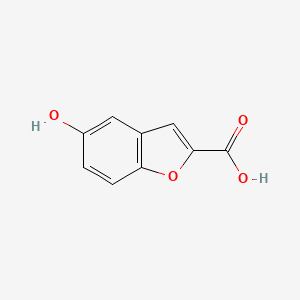

5-Hydroxybenzofuran-2-carboxylic acid

Description

Significance of Benzofuran (B130515) Scaffolds in Medicinal and Synthetic Chemistry

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the fields of medicinal and synthetic chemistry. numberanalytics.comwikipedia.org Its significance stems from its presence in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. numberanalytics.comresearchgate.netmdpi.com This structural motif's versatility makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. numberanalytics.com

In medicinal chemistry, benzofuran derivatives are of paramount importance due to their diverse pharmacological properties. bohrium.comuq.edu.aunih.gov They have been reported to act as antimicrobial, anti-inflammatory, anticancer, antiviral, and antioxidant agents. bohrium.com Furthermore, some benzofuran derivatives function as enzyme inhibitors or activators, and receptor agonists or antagonists. bohrium.com The inherent structural features of oxygen-containing heterocycles like benzofuran, which resemble biologically active compounds such as ribose derivatives, contribute to their therapeutic potential. mdpi.com The oxygen atom facilitates polar interactions, which can lead to stabilization within the active sites of enzymes. mdpi.com The wide-ranging applications of benzofuran derivatives in medicine have spurred significant interest in developing novel and efficient synthetic methods to access structurally diverse analogs. mdpi.comnih.gov Several commercially available drugs, including the antiarrhythmic medication amiodarone (B1667116) and the antifungal drug griseofulvin, feature the benzofuran core, underscoring its therapeutic relevance. numberanalytics.comnih.gov

The following table provides examples of marketed drugs containing the benzofuran scaffold and their therapeutic applications:

| Drug Name | Therapeutic Application |

| Amiodarone | Antiarrhythmic |

| Griseofulvin | Antifungal |

| Methoxsalen | Psoriasis and eczema |

| Dronedarone | Antiarrhythmic |

| Vilazodone | Antidepressant |

This table is generated based on information from the text. numberanalytics.comnih.gov

From a synthetic chemistry perspective, the benzofuran ring system is a versatile scaffold for a variety of chemical transformations. numberanalytics.com Its planar and unsaturated nature, influenced by the oxygen atom in the furan ring, imparts unique chemical properties that are leveraged in the synthesis of complex molecules. numberanalytics.com Benzofurans can participate in various reactions, including multicomponent reactions like the Biginelli and Ugi reactions, which allow for the rapid assembly of diverse and complex molecular architectures. numberanalytics.com The development of new synthetic strategies for benzofuran derivatives continues to be an active area of research, driven by the constant demand for novel therapeutic agents and functional materials. researchgate.net

Historical Context of Benzofuran Synthesis and Derivatization

The history of benzofuran chemistry dates back to the late 19th and early 20th centuries. The first synthesis of the benzofuran ring was reported by Perkin in 1870. nih.govacs.org Since its initial discovery, the benzofuran scaffold has been the subject of extensive study, largely due to its prevalence in a variety of biologically active natural products. numberanalytics.com

Over the decades, a multitude of synthetic methods for the preparation of benzofuran derivatives have been developed. numberanalytics.com These methods can be broadly categorized and have evolved to offer greater efficiency, versatility, and control over the substitution patterns on the benzofuran core.

Early methods often involved harsh reaction conditions and had limited substrate scope. However, the advent of modern synthetic methodologies, particularly those employing transition-metal catalysis, has revolutionized benzofuran synthesis. acs.org These catalytic strategies have enabled the construction of the benzofuran nucleus through novel and facile approaches, often with high yields and under milder conditions. acs.org

The following table summarizes some of the key approaches to benzofuran synthesis:

| Synthetic Approach | Description |

| Cyclization Reactions | Involve the formation of the furan ring from a pre-existing benzene derivative, such as the cyclization of ortho-alkynylphenols. numberanalytics.com |

| Coupling Reactions | Typically involve the coupling of an aryl halide with an alkyne, followed by cyclization to form the benzofuran ring system. numberanalytics.com |

| Pericyclic Reactions | Reactions such as the Diels-Alder reaction can be employed to construct the benzofuran scaffold. numberanalytics.com |

| Transition-Metal Catalysis | The use of catalysts based on metals like palladium, copper, and nickel has become a cornerstone of modern benzofuran synthesis, enabling a wide range of transformations. acs.org |

| Oxidative Cyclization | Methods involving the oxidative cyclization of precursors like o-alkenylphenols provide a direct route to benzofuran derivatives. nih.gov |

This table is generated based on information from the text. numberanalytics.comacs.orgnih.gov

The continuous development of new synthetic routes and derivatization strategies for benzofurans is a testament to their enduring importance in organic and medicinal chemistry. nih.govacs.org These advancements have not only facilitated the synthesis of known biologically active compounds but have also opened up avenues for the discovery of novel benzofuran-based molecules with unique properties and potential applications.

Rationale for Focused Research on 5-Hydroxybenzofuran-2-carboxylic Acid Derivatives

The focused research on this compound and its derivatives is driven by the significant biological activities exhibited by compounds containing the 5-hydroxybenzofuran core. thieme-connect.de This particular substitution pattern has been identified as a key pharmacophore, contributing to a range of therapeutic effects. The presence of the hydroxyl group at the C-5 position and the carboxylic acid group at the C-2 position provides opportunities for further structural modifications, allowing for the fine-tuning of biological activity and pharmacokinetic properties.

Derivatives of 5-hydroxybenzofuran have demonstrated a variety of promising biological activities, making them attractive targets for drug discovery programs. thieme-connect.de These activities include:

Antitumor Activity : Certain 5-hydroxybenzofuran derivatives have shown potent and selective activity against various cancer cell lines. thieme-connect.de

Anti-estrogenic Effects : These compounds have been investigated as agents for breast cancer therapy due to their ability to interact with estrogen receptors. thieme-connect.de

mTOR Signaling Inhibition : Some derivatives act as inhibitors of the mTOR signaling pathway, which is crucial for cell growth, metabolism, and autophagy, making them relevant for cancer and other diseases. thieme-connect.de

Antifungal and Antiproliferative Activities : The 5-hydroxybenzofuran scaffold has been associated with antifungal and general antiproliferative effects. thieme-connect.de

Anti-inflammatory Activity : These derivatives have also been shown to possess anti-inflammatory properties. thieme-connect.de

The development of simple and efficient synthetic methods for the preparation of 5-hydroxybenzofurans is an ongoing area of research. thieme-connect.de Traditional methods often involve Michael addition reactions. thieme-connect.de More recent approaches have focused on oxidative coupling and cyclization reactions of hydroquinones and β-dicarbonyl compounds, offering a direct route to functionalize the C(sp2)–H bond of hydroquinones. thieme-connect.de

The strategic importance of the this compound scaffold lies in its potential to serve as a versatile template for the generation of new therapeutic agents with improved efficacy and selectivity. The combination of the inherent biological activity of the 5-hydroxybenzofuran core with the synthetic tractability of the carboxylic acid group provides a strong rationale for continued research in this area.

Overview of Current Research Trajectories for Benzofuran-2-carboxylic Acid Analogs

Current research on benzofuran-2-carboxylic acid analogs is multifaceted, with a strong emphasis on the synthesis of novel derivatives and the evaluation of their biological activities for various therapeutic applications. nih.govnih.gov The benzofuran-2-carboxylic acid moiety serves as a key building block, with modifications at different positions of the benzofuran ring system being explored to optimize biological efficacy.

One significant research trajectory involves the development of potent inhibitors for specific biological targets. For instance, benzofuran-2-carboxylic acid has been identified as a potent mimic of phosphotyrosine (pTyr), leading to the design of novel inhibitors of lymphoid-tyrosine phosphatase (LYP). nih.gov Inhibition of LYP is a promising strategy for cancer immunotherapy, as it plays a crucial role in the T-cell receptor (TCR) signaling pathway and tumor immunity. nih.gov Certain benzofuran-2-carboxylic acid derivatives have demonstrated the ability to inhibit LYP, leading to the suppression of tumor growth in preclinical models by enhancing antitumor immunity. nih.gov

Another major focus of current research is the synthesis and evaluation of benzofuran-2-carboxylic acid derivatives as anticancer agents. mdpi.com The structure-activity relationship (SAR) of these compounds is being extensively studied to identify key structural features that contribute to their cytotoxic activity against various cancer cell lines. rsc.org Preliminary studies have indicated that the ester group at the C-2 position is a critical site for cytotoxic activity. rsc.org The introduction of different substituents on the phenyl ring and at the 5-position of the benzofuran core, such as hydroxyl, halogen, and amino groups, has been shown to be closely related to the biological activity of these compounds. rsc.org

The following table highlights some of the recent research directions for benzofuran-2-carboxylic acid analogs:

| Research Area | Key Findings and Approaches |

| Cancer Immunotherapy | Benzofuran-2-carboxylic acid derivatives are being developed as inhibitors of lymphoid-tyrosine phosphatase (LYP) to enhance antitumor immunity. nih.gov |

| Anticancer Agents | Synthesis of novel benzofuran-2-carboxamide (B1298429) and other derivatives to evaluate their cytotoxic activity against various human cancer cell lines. mdpi.comrsc.org |

| Antimicrobial Agents | Coupling the benzofuran nucleus with other pharmacophores, such as 1,2,3-triazoles, to synthesize new derivatives with potential antibacterial and antifungal activities. niscair.res.in |

| Synthetic Methodology | Development of efficient synthetic routes, such as those combining C–H functionalization and transamidation chemistry, to access a diverse range of C3-substituted benzofuran-2-carboxamides. nih.gov |

This table is generated based on information from the text. nih.govnih.govmdpi.comrsc.orgniscair.res.in

Furthermore, research is ongoing to develop efficient and versatile synthetic methodologies to access a wide range of structurally complex benzofuran-2-carboxylic acid derivatives. nih.gov For example, the combination of 8-aminoquinoline-directed C–H arylation and transamidation chemistry has been utilized to synthesize C3-substituted benzofuran-2-carboxamides from the parent benzofuran-2-carboxylic acid. nih.gov Such innovative synthetic strategies are crucial for expanding the chemical space of benzofuran-2-carboxylic acid analogs and for facilitating the discovery of new drug candidates.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFAGAYNULBGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480528 | |

| Record name | 5-Hydroxybenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56172-36-2 | |

| Record name | 5-Hydroxybenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Hydroxybenzofuran 2 Carboxylic Acid and Its Derivatives

Strategic Approaches to the Benzofuran (B130515) Core Elaboration

The elaboration of the benzofuran core is a pivotal step in the synthesis of 5-hydroxybenzofuran-2-carboxylic acid. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Intramolecular cyclization is a common and effective method for constructing the benzofuran ring system. These reactions typically involve the formation of a carbon-oxygen or carbon-carbon bond on a pre-functionalized aromatic precursor. A classic approach involves the cyclization of α-aryloxyketones or related species. For instance, unsaturated acyloxy sulfones can undergo intramolecular cyclization upon deprotonation, leading to the formation of the furan (B31954) ring fused to the benzene (B151609) ring.

Another powerful intramolecular strategy is the Perkin rearrangement, which transforms 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov This reaction is typically catalyzed by a base and proceeds through the opening of the lactone ring, followed by an intramolecular nucleophilic attack to form the furan ring. nih.gov Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times and improve yields. nih.gov

Palladium-catalyzed reactions have also emerged as a versatile tool for intramolecular cyclization. For example, the oxidative cyclization of o-alkenylphenols can efficiently produce the benzofuran core.

Intermolecular strategies for the synthesis of substituted benzofurans involve the coupling of two or more different molecular components to build the heterocyclic ring. These methods can offer a high degree of flexibility in introducing various substituents onto the benzofuran scaffold.

One notable intermolecular approach is the reaction of hydroquinones with β-dicarbonyl compounds, mediated by an oxidizing agent like phenyliodine(III) diacetate (PIDA). thieme-connect.de This method allows for the direct functionalization of the hydroquinone (B1673460) C(sp²)–H bond and subsequent cyclization to form 5-hydroxybenzofurans. thieme-connect.de

Transition metal-catalyzed cross-coupling reactions are also prominent in intermolecular benzofuran synthesis. For example, the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, is a widely used method for preparing 2-substituted benzofurans.

The following table summarizes some of the key strategic approaches to the benzofuran core:

| Strategy | Description | Key Features |

|---|---|---|

| Intramolecular Cyclization (Perkin Rearrangement) | Ring contraction of 3-halocoumarins in the presence of a base to form benzofuran-2-carboxylic acids. nih.gov | Direct route to 2-carboxy-substituted benzofurans. |

| Intramolecular Cyclization (from Acyloxy Sulfones) | Deprotonation and subsequent cyclization of unsaturated acyloxy sulfones. | Versatile for fused furan ring systems. |

| Intermolecular Cyclization (from Hydroquinones) | Oxidative coupling of hydroquinones with β-dicarbonyl compounds. thieme-connect.de | Direct synthesis of 5-hydroxybenzofurans. thieme-connect.de |

| Intermolecular Cyclization (Sonogashira Coupling) | Palladium-catalyzed coupling of o-iodophenols and terminal alkynes followed by cyclization. | Flexible for introducing substituents at the 2-position. |

Targeted Synthesis of this compound

The specific synthesis of this compound often involves multi-step sequences starting from readily available precursor compounds. These routes are designed to strategically install the required hydroxyl and carboxylic acid functionalities at the C5 and C2 positions, respectively.

A common strategy for synthesizing this compound involves the initial construction of a substituted benzofuran ring, followed by modification of the substituents to yield the final product.

A plausible synthetic route to this compound can be envisioned starting from hydroquinone. The first step would involve the protection of one of the hydroxyl groups, for example, through methylation, to yield 4-methoxyphenol. This is followed by an O-alkylation reaction with an α-haloacetate, such as ethyl chloroacetate (B1199739), in the presence of a base to form the corresponding phenoxyacetate (B1228835) derivative.

The subsequent step is an intramolecular cyclization of the phenoxyacetate to construct the benzofuran ring. This cyclization can be promoted by a variety of reagents and conditions, often involving dehydration. The resulting product would be ethyl 5-methoxybenzofuran-2-carboxylate.

The final step in this synthetic sequence is the deprotection of the hydroxyl group at the C5 position. When a methyl ether is used as the protecting group, demethylation is required. A widely used and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). researchgate.netmdma.ch The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. commonorganicchemistry.com The BBr₃ coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. core.ac.uk Subsequent hydrolysis of the resulting borate (B1201080) ester yields the desired 5-hydroxybenzofuran derivative.

Following the demethylation, the ester group at the C2 position can be hydrolyzed to the carboxylic acid, typically under basic conditions followed by acidification, to afford the final product, this compound.

The following table outlines the key reactions in a potential multi-step synthesis:

| Step | Reaction | Typical Reagents |

|---|---|---|

| 1 | O-Alkylation | Ethyl chloroacetate, Base (e.g., K₂CO₃) |

| 2 | Intramolecular Cyclization | Dehydrating agent (e.g., PPA, Ac₂O) |

| 3 | Demethylation | Boron tribromide (BBr₃) commonorganicchemistry.com |

| 4 | Ester Hydrolysis | Base (e.g., NaOH), followed by Acid (e.g., HCl) |

Expedited Synthetic Protocols for Benzofuran-2-carboxylic Acids

Derivatization of this compound

The this compound molecule possesses two key functional groups ripe for chemical modification: the carboxylic acid at the C2 position and the hydroxyl group at the C5 position. Derivatization at these sites is crucial for modulating the molecule's biological and chemical properties.

The carboxylic acid group is readily transformed into esters and amides, which are common motifs in biologically active compounds.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium-driven reaction where the alcohol is often used in excess as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com For example, reacting a hydroxybenzaldehyde with ethyl chloroacetate is a known method for synthesizing cyclic esters. researchgate.net

Amidation: Direct amidation of the carboxylic acid requires an activation step to form a more reactive species. lookchemmall.com A common laboratory procedure involves converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with a desired amine, often in the presence of a base like triethylamine. nih.gov A variety of coupling agents have also been developed to facilitate direct amide bond formation under mild conditions, avoiding the need for harsh reagents. lookchemmall.com

Table 2: Common Reagents for Carboxylic Acid Transformations

| Transformation | Reagent(s) | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) masterorganicchemistry.com | Ester |

| Amidation | 1. Oxalyl Chloride or SOCl₂ 2. Amine (R-NH₂), Base (e.g., Triethylamine) nih.gov | Amide |

| Amidation | Amine, Coupling Agent (e.g., HATU, DCC) lookchemmall.comnih.gov | Amide |

The phenolic hydroxyl group at the C5 position is a versatile handle for introducing a variety of substituents, primarily through etherification. This transformation is typically accomplished by reacting the hydroxyl group with an alkyl halide in the presence of a base. The base, such as potassium carbonate (K₂CO₃), deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent to form an ether bond. This method is a standard and effective way to modify the properties of the parent molecule.

Direct C-H functionalization has emerged as a powerful strategy for forming new carbon-carbon (C-C) bonds, enhancing molecular complexity efficiently. nih.gov

C-H Arylation: Palladium-catalyzed C-H arylation allows for the direct coupling of an aryl group (typically from an aryl halide) to the benzofuran core. nih.govnsf.gov These reactions often require a directing group to achieve regioselectivity. For instance, the carboxylic acid can be converted into an 8-aminoquinoline (B160924) (8-AQ) amide, which then directs the palladium catalyst to functionalize the C-H bond at the C3 position. nih.gov This strategy has been used to access a wide range of C3-substituted benzofuran-2-carboxamides. nih.gov Some methods have been developed for the C2 arylation of benzofurans at room temperature using aryl iodides, demonstrating high functional group tolerance. nsf.gov

Other C-C Bond Forming Reactions: Beyond C-H arylation, transition-metal-catalyzed cross-coupling reactions are fundamental for C-C bond formation. illinois.edu The Suzuki-Miyaura coupling, for example, is a versatile method for creating biaryl structures by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst. researchgate.net This reaction has been successfully applied to ethyl 5-bromobenzofuran-2-carboxylate under microwave conditions to synthesize 5-arylbenzofuran-2-carboxylates in high yields. researchgate.net

Stereoselective Synthesis and Chiral Induction in Benzofuran Chemistry

The synthesis of enantiomerically pure benzofuran derivatives is a significant challenge in organic chemistry, driven by the prevalence of these chiral scaffolds in biologically active molecules. Achieving control over stereochemistry is crucial, as different enantiomers of a compound can exhibit distinct pharmacological activities. Consequently, considerable research has focused on developing stereoselective methods, including catalyst-controlled, substrate-controlled, and reagent-controlled strategies, to access these valuable molecules with high levels of diastereo- and enantioselectivity.

A prominent strategy in modern asymmetric synthesis is organocatalysis, which utilizes small chiral organic molecules to catalyze enantioselective transformations. In the context of benzofuran chemistry, chiral bifunctional catalysts such as squaramides and Cinchona alkaloids have proven highly effective. For instance, a highly diastereo- and enantioselective asymmetric [4+2] cyclization of azadienes with azlactones has been developed using a Cinchona squaramide catalyst. acs.orgnih.govacs.org This method affords a range of benzofuran-fused six-membered heterocycles with excellent yields (up to 92%), diastereomeric ratios (>20:1 dr), and enantiomeric excesses (up to 99% ee). acs.orgnih.govacs.org The success of this approach lies in the ability of the squaramide catalyst to effectively control the facial selectivity of the cycloaddition through hydrogen bonding interactions.

Similarly, a divergent pathway for the catalytic asymmetric synthesis of different benzofuran-fused skeletons has been developed. rsc.org This methodology employs a chiral bifunctional squaramide-catalyzed reaction between an aurone-derived α,β-unsaturated imine and a ynone, followed by a Lewis base-catalyzed divergent annulation. This sequential catalysis approach allows for the creation of skeletally diverse products, such as benzofuran-fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans, in high yields and with high diastereo- and enantioselectivities. rsc.org The choice of the Lewis base catalyst (e.g., DBU or PPh₃) dictates the reaction pathway, leading to the formation of different structural motifs from a common chiral intermediate. rsc.org

The table below summarizes the results of a chiral squaramide-catalyzed asymmetric cyclization for the synthesis of benzofuran-fused heterocycles. acs.org

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | C1 | Toluene | 24 | 85 | >20:1 | 98 |

| 2 | C2 | CH₂Cl₂ | 36 | 78 | >20:1 | 95 |

| 3 | C1 | THF | 48 | 65 | 15:1 | 92 |

| 4 | C3 | Toluene | 24 | 92 | >20:1 | 99 |

| 5 | C1 | Dioxane | 48 | 71 | 18:1 | 96 |

| Data derived from an asymmetric cyclization reaction of azadienes and azlactones. acs.org |

Another powerful approach involves bidirectional enantioselective synthesis to create complex molecules like bis-benzofuran atropisomeric oligoarenes. rsc.org This method utilizes a diastereo- and enantioselective organocatalyzed domino reaction between dihydroxylated aromatics and chloronitroalkenes to form key enantioenriched bis-dihydrobenzofuran precursors. rsc.org A subsequent two-fold central-to-axial chirality conversion upon oxidative aromatization yields the final bis-axially chiral oligoarenes with excellent control over the stereochemistry of two distal stereogenic axes. rsc.org

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Engineered myoglobins have been employed for the highly diastereo- and enantioselective cyclopropanation of benzofurans. rochester.edu This biocatalytic strategy, using an acceptor-only carbene donor, provides an efficient route to construct stereochemically rich 2,3-dihydrobenzofurans with exceptional enantiopurity (>99.9% de and ee) and in high yields, even on a preparative scale. rochester.edu

The use of chiral reagents is another established method for inducing stereoselectivity. An efficient synthesis of a hexahydrodibenzofuran core structure, which features a quaternary stereogenic center, was achieved using a chiral reduction with Corey's (S)-Me-CBS-oxazaborolidine reagent. This step, followed by a Mitsunobu reaction, effectively sets the desired stereochemistry. The synthesis is completed by a palladium-mediated intramolecular Heck reaction to form the tricyclic core.

Furthermore, methods have been developed to synthesize chiral 2-substituted benzofurans directly from N-protected α-amino acids without significant racemization. organic-chemistry.orgnih.gov One such microwave-assisted route uses 2,4,6-trichloro-1,3,5-triazine (TCT) to activate the carboxylic acid, enabling a mild and efficient cyclization that preserves the optical purity of the starting material. organic-chemistry.org This approach is particularly valuable for creating α-alkyl-2-benzofuranmethanamines, which are important building blocks in medicinal chemistry. nih.gov

The table below illustrates the effectiveness of a biocatalytic cyclopropanation of various benzofuran substrates. rochester.edu

| Substrate (Benzofuran) | Product Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |

| 2-Methylbenzofuran | 95 | >99.9 | >99.9 |

| 2-Ethylbenzofuran | 92 | >99.9 | >99.9 |

| 2-Phenylbenzofuran | 88 | >99.9 | >99.9 |

| 2-Bromobenzofuran | 85 | >99.9 | >99.9 |

| Benzofuran | 98 | >99.9 | >99.9 |

| Data obtained using engineered myoglobin (B1173299) Mb(H64G,V68A) as the biocatalyst. rochester.edu |

These advanced methodologies highlight the progress in asymmetric synthesis, providing robust and versatile tools for the construction of enantiomerically enriched benzofuran derivatives. The choice of strategy—be it organocatalysis, biocatalysis, or the use of chiral auxiliaries—depends on the specific target molecule and the desired stereochemical outcome.

Pharmacological and Biological Investigations of 5 Hydroxybenzofuran 2 Carboxylic Acid Derivatives

Exploration of Diverse Biological Activities

The inherent versatility of the benzofuran (B130515) ring system allows for chemical modifications that yield derivatives with potent and varied biological effects. researchgate.net Natural and synthetic benzofuran derivatives are recognized for a wide array of therapeutic properties, including but not limited to, antiviral, antioxidant, immunosuppressive, and analgesic activities. scienceopen.comnih.gov This broad bioactivity has spurred extensive research into creating novel derivatives with enhanced efficacy for specific therapeutic applications. nih.govresearchgate.net

The quest for novel and effective anticancer agents has led to a significant focus on benzofuran derivatives. scienceopen.com These compounds have demonstrated considerable potential as therapeutic agents for various cancers, including breast, lung, and leukemia. nih.govmdpi.comresearchgate.netresearchgate.net Their antitumor effects are attributed to several mechanisms, making them a subject of intensive investigation in oncology. scienceopen.comnih.gov

A primary mechanism through which 5-hydroxybenzofuran-2-carboxylic acid derivatives exert their anticancer effects is by inhibiting the proliferation of cancer cells and inducing programmed cell death, or apoptosis.

Numerous studies have synthesized and evaluated series of benzofuran derivatives, demonstrating their cytotoxic activity against a range of human cancer cell lines. nih.govresearchgate.net For instance, certain halogenated derivatives of benzofuran have shown selective toxicity towards leukemia cells (K562 and MOLT-4) and cervix carcinoma cells (HeLa) while being less harmful to normal cells. nih.govresearchgate.net The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with some derivatives showing potent activity. For example, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have been synthesized, with compound 12b showing an IC50 value of 0.858 µM against the A549 lung cancer cell line, and compound 10d exhibiting an IC50 of 2.07 µM against the MCF7 breast cancer cell line. researchgate.net Similarly, isobenzofuran-5-carboxamide derivatives have shown efficacy, with one compound displaying IC50 values of 36 µM against MCF-7 and 20 µM against LNCaP prostate cancer cells. researchgate.net

Beyond halting cell growth, these derivatives actively induce apoptosis. This is often confirmed by observing an increase in the activity of caspases, which are key enzymes in the apoptotic pathway. Studies have shown that treatment with benzofuran derivatives can lead to a significant, 1.5- to 5-fold increase in caspase-3/7 activity in cancer cells. nih.govresearchgate.net For example, compounds 3 and 11, new cyanobenzofuran derivatives, were found to induce apoptosis and increase the level of caspase-3 by 5.7- and 7.3-fold, respectively. doaj.orgsemanticscholar.org Benzofuran-2-acetic ester derivatives have also been shown to induce apoptosis in breast cancer cells. nih.gov This induction of apoptosis is a critical characteristic of an effective anticancer agent, as it leads to the controlled elimination of malignant cells. nih.gov

| Compound Class | Cell Line | Activity | IC50 Value | Source |

| Halogenated Benzofuran Derivatives | K562 (Leukemia) | Cytotoxic | 5 µM | mdpi.com |

| Halogenated Benzofuran Derivatives | HL60 (Leukemia) | Cytotoxic | 0.1 µM | mdpi.com |

| Amide Benzofuran Derivative (12b) | A549 (Lung) | Anticancer | 0.858 µM | researchgate.net |

| Amide Benzofuran Derivative (10d) | MCF7 (Breast) | Anticancer | 2.07 µM | researchgate.net |

| Isobenzofuran-5-carboxamide (4b) | MCF-7 (Breast) | Antiproliferative | 36 µM | researchgate.net |

| Isobenzofuran-5-carboxamide (4b) | LNCaP (Prostate) | Antiproliferative | 20 µM | researchgate.net |

| Cyanobenzofuran Derivative (2) | HCT-116 (Colon) | Antiproliferative | 8.81 µM | doaj.org |

| Cyanobenzofuran Derivative (8) | MCF-7 (Breast) | Antiproliferative | 17.28 µM | doaj.org |

The anticancer activity of these compounds is also linked to their ability to modulate specific intracellular signaling pathways that are often dysregulated in cancer.

One such target is Glycogen Synthase Kinase-3β (GSK-3β), a protein kinase involved in a multitude of cellular processes, including cell growth and apoptosis. nih.govresearchgate.net The activity of GSK-3β is regulated by phosphorylation; for instance, phosphorylation at the Ser-9 residue by the kinase Akt leads to its inactivation, which can promote cell survival. nih.govnih.gov By modulating the GSK-3β pathway, compounds can influence cell fate. Oxidative stress can activate GSK-3β, leading to apoptosis, while other signals can inactivate it, promoting cell survival. nih.gov The differential modulation of the Akt/GSK-3β signaling pathway can therefore determine whether a cell undergoes apoptosis or survives. nih.gov

Another critical target, particularly for cancer immunotherapy, is the Lymphoid-tyrosine phosphatase (LYP), also known as PTPN22. nih.gov LYP is predominantly expressed in the immune system and plays a crucial role in the T-cell receptor (TCR) signaling pathway and tumor immunity. nih.gov Researchers have identified benzofuran-2-carboxylic acid as a potent scaffold for designing LYP inhibitors. Specific derivatives, such as compounds D14 and D34, have been shown to reversibly inhibit LYP with high potency (Ki = 1.34 μM and 0.93 μM, respectively), thereby regulating TCR signaling. nih.gov Inhibition of LYP can enhance antitumor immunity, making it an attractive strategy for cancer treatment. nih.gov

Modulating the immune system's response to tumors is a powerful strategy in cancer therapy. Derivatives of this compound have shown the ability to influence key aspects of tumor immunity.

By inhibiting the LYP enzyme, specific benzofuran-2-carboxylic acid derivatives can boost antitumor immune responses. nih.gov This includes the activation of T-cells, which are critical for recognizing and killing cancer cells. nih.gov Furthermore, these compounds have been observed to inhibit the polarization of M2 macrophages. nih.gov M2 macrophages are typically associated with tumor promotion and immune suppression, so inhibiting their polarization can help to create a more anti-tumorigenic microenvironment. nih.govnih.gov In a syngeneic mouse model, the LYP-inhibiting derivatives D14 and D34 significantly suppressed tumor growth by enhancing T-cell activation and preventing M2 macrophage polarization. nih.gov

In addition to their anticancer properties, benzofuran derivatives are recognized for their significant antimicrobial and antifungal activities. nih.govresearchgate.net They have shown efficacy against a variety of pathogens, including Gram-positive and Gram-negative bacteria as well as various fungal species. mdpi.commdpi.com

The antimicrobial spectrum of these compounds is broad. Halogenated derivatives of 3-benzofurancarboxylic acids, for example, are active against Gram-positive cocci such as various strains of Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. mdpi.com Some of these compounds also exhibit antifungal activity against Candida species like C. albicans and C. parapsilosis, with Minimum Inhibitory Concentrations (MIC) around 100 μg/mL. mdpi.com Other studies have highlighted benzofuran-5-ol (B79771) derivatives as potent antifungal agents, completely inhibiting the growth of tested fungal species at MIC levels between 1.6-12.5 μg/mL. nih.gov Certain derivatives have shown moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus with MIC values ranging from 12.5 to 25 μg/mL. mdpi.com

| Compound Class | Target Organism | Activity | MIC Value | Source |

| Halogenated Benzofuran Derivatives | Gram-positive bacteria | Antimicrobial | 50-200 µg/mL | mdpi.com |

| Halogenated Benzofuran Derivatives | Candida albicans | Antifungal | 100 µg/mL | mdpi.com |

| Benzofuran-5-ol Derivatives | Various Fungi | Antifungal | 1.6-12.5 µg/mL | nih.gov |

| Aza-benzofuran Derivative (1) | Salmonella typhimurium | Antibacterial | 12.5 µg/mL | mdpi.com |

| Aza-benzofuran Derivative (1) | Escherichia coli | Antibacterial | 25 µg/mL | mdpi.com |

| Oxa-benzofuran Derivative (5) | Penicillium italicum | Antifungal | 12.5 µg/mL | mdpi.com |

| Oxa-benzofuran Derivative (6) | Colletotrichum musae | Antifungal | 12.5-25 µg/mL | mdpi.com |

The mechanisms by which benzofuran derivatives exert their antimicrobial effects are varied. One proposed mechanism involves the disruption of the fungal cell membrane. The lipophilic nature of some derivatives, enhanced by specific substitutions, may allow them to more easily penetrate the hydrophobic cell membranes of fungi, leading to cell death. mdpi.com Another investigated mechanism in fungi involves the modulation of intracellular calcium (Ca2+) concentration. nih.govresearchgate.net While a direct correlation is not always observed, some benzofuran derivatives have been found to augment amiodarone-elicited calcium flux into the cytoplasm, suggesting that changes in cytoplasmic calcium are involved in their antifungal activity. nih.govresearchgate.net For bacteria, potential mechanisms of action include the inhibition of essential processes like protein synthesis and intracellular metabolism. mdpi.com

Anti-inflammatory Properties

Benzofuran derivatives have demonstrated notable anti-inflammatory capabilities. Studies have explored their potential to modulate key inflammatory pathways, often focusing on the inhibition of nitric oxide (NO), a significant inflammatory mediator.

For instance, a chemical investigation of the marine-derived fungus Penicillium crustosum led to the isolation of several benzofuran derivatives. The anti-inflammatory activities of these compounds were evaluated by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Two compounds, in particular, exhibited significant inhibitory effects with IC50 values of 17.31 μM and 16.5 μM, respectively, proving more potent than the positive control, celecoxib (B62257) (IC50 = 32.1 μM). mdpi.com Further analysis suggested that the formation of a double bond at specific positions (C-2 and C-11) contributed to this potent anti-inflammatory activity. mdpi.com

| Compound | Source Organism | Anti-inflammatory Activity (NO Inhibition IC50 in μM) |

|---|---|---|

| Compound 1 | Penicillium crustosum | 17.31 |

| Compound 2 | Penicillium crustosum | 31.5 |

| Compound 3 | Penicillium crustosum | 16.5 |

| Compound 4 | Penicillium crustosum | 42.8 |

| Celecoxib (Control) | N/A | 32.1 |

Furthermore, synthetic strategies have been employed to create novel benzofuran-heterocycle hybrids designed as anti-inflammatory agents. mdpi.com These compounds were screened for their ability to inhibit NO generation in LPS-induced RAW264.7 cells and their effects on other inflammatory mediators such as TNF-α, IL-1β, and IL-6 were also investigated, targeting the NF-κB and MAPK signaling pathways. mdpi.com The core benzofuran structure is recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. researchgate.net

Neuroprotective Effects and Neurological Disorder Relevance

The benzofuran scaffold is a key feature in compounds investigated for neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). nih.govnih.gov Neuroprotection by these agents often involves mechanisms such as mitigating excitotoxicity, reducing oxidative stress, and interfering with pathological protein aggregation. nih.govmdpi.com

A study involving a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives evaluated their ability to protect primary cultured rat cortical neuronal cells from NMDA-induced excitotoxicity. nih.govresearchgate.net Excitotoxicity, an overactivation of glutamate (B1630785) receptors, is a key process in neuronal damage associated with stroke and neurodegenerative disorders. nih.gov From eighteen synthesized derivatives, nine showed considerable protection, with one compound exhibiting neuroprotective action almost comparable to the well-known NMDA antagonist, memantine. nih.govresearchgate.net Another benzofuran-containing organoselenium compound was shown to improve memory performance and reverse neurochemical changes in a mouse model of AD. nih.gov

A central event in the pathology of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide into neurotoxic plaques. semanticscholar.org Several derivatives of benzofuran-2-carboxylic acid have been specifically designed and synthesized to modulate this process. nih.gov

One study focused on N-phenylbenzofuran-2-carboxamide derivatives as modulators of Aβ42 aggregation. nih.govdntb.gov.ua Using a thioflavin-T fluorescence assay, researchers found that compounds possessing a methoxyphenol group could inhibit Aβ42 aggregation in a concentration-dependent manner. nih.govresearchgate.net For example, a derivative with a 2-methoxyphenol moiety (compound 4a ) and another with a 3-methoxyphenol (B1666288) moiety (compound 4b ) demonstrated notable inhibition, with compound 4b achieving a maximum inhibition of 54%. nih.govresearchgate.net In contrast, derivatives with a 4-methoxyphenyl (B3050149) group significantly promoted Aβ42 fibrillogenesis. nih.govresearchgate.net These findings highlight that small molecular changes can dramatically alter the interaction with the Aβ42 peptide, turning an inhibitor into a promoter of aggregation. nih.gov This modulation was further confirmed by Congo red binding studies and electron microscopy. nih.govresearchgate.net

| Compound Series | Substituent on Phenyl Ring | Effect on Aβ42 Aggregation |

|---|---|---|

| N-phenylbenzofuran-2-carboxamide | Methoxyphenol | Inhibition |

| N-phenylbenzofuran-2-carboxamide | 4-Methoxyphenyl | Promotion |

Beyond Aβ aggregation, benzofuran derivatives have been developed to interact with other specific targets in the central nervous system. One such target is the imidazoline (B1206853) I2 receptor (I2-IR), which has been implicated in the pathophysiology of neurodegenerative diseases. ub.edu I2-IR are described as nonadrenergic binding sites for imidazolines and are considered a potential therapeutic target for conditions like Alzheimer's disease. ub.edunih.gov

Researchers have designed and synthesized a family of benzofuranyl-2-imidazoles intended to act as I2-IR ligands. ub.edu The synthesis started from commercially available benzofuran-2-carboxylic acid derivatives, which were converted through several steps into the final imidazole-containing compounds. ub.edu Pharmacological profiling through competition binding studies confirmed the affinity of these analogues for the I2-IR. One specific compound, LSL60101, emerged with the best I2-IR affinity and excellent selectivity over related I1-IR and α2-adrenergic receptors. Subsequent in vivo studies with this compound in a mouse model of AD demonstrated neuroprotective effects, including the regulation of oxidative stress markers and transcription factors related to the oxidative stress response. ub.edu

Antioxidant Activities and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in aging and various diseases, including neurodegenerative disorders. nih.govmdpi.com Benzofuran derivatives have shown significant promise as antioxidants. nih.gov

The neuroprotective effects of many benzofuran compounds are closely linked to their antioxidant properties. nih.govnih.gov In a study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, selected compounds were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation (LPO). nih.gov One derivative, compound 1j , demonstrated notable antioxidative activity, achieving 62% inhibition of LPO and 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. nih.gov This compound also showed the most potent inhibition of NMDA-induced ROS generation in cultured neurons. nih.gov

| Compound | Antioxidant Activity (at 100 μM) |

|---|---|

| Compound 1j | Lipid Peroxidation (LPO) Inhibition: 62% |

| DPPH Radical Scavenging: 23.5% |

Other studies on benzofuran hydrazones also confirmed that their antioxidant activity is strongly related to the number and position of hydroxyl groups on the arylidene moiety. researchgate.net Similarly, research on 2,3-dihydro-5-hydroxybenzofuran derivatives showed that specific substitutions, such as di-tert-butyl groups at ortho-positions, enhance lipophilicity and influence antioxidant behavior. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For benzofuran derivatives, SAR analyses have provided valuable insights into the structural requirements for achieving potent and selective biological activity, whether for anti-inflammatory, neuroprotective, or antioxidant purposes. nih.gov

Impact of Substituent Position and Functional Group Variations on Bioactivity

The biological effects of this compound analogs are highly dependent on the nature and position of various functional groups attached to the core benzofuran structure.

For Neuroprotective and Anti-Amyloid Activity: In the context of Aβ42 aggregation, the substitution pattern on an N-phenylbenzofuran-2-carboxamide scaffold is critical. The presence of a methoxyphenol moiety leads to compounds that inhibit aggregation, whereas a 4-methoxyphenyl moiety results in compounds that promote it. nih.gov This demonstrates that both the type of functional group (hydroxyl vs. none) and its position on the phenyl ring dictate the compound's modulatory effect on fibrillogenesis. nih.gov For general neuroprotective action against excitotoxicity, studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives suggested that a methyl (-CH3) substitution at the R2 position and a hydroxyl (-OH) group at the R3 position of the phenylamide ring may be important for potent activity. nih.govkoreascience.kr

For Antioxidant Activity: SAR studies on benzofuran hydrazones revealed that their antioxidant capacity is directly linked to the number and position of hydroxyl groups on the arylidene portion of the molecule. researchgate.net For 2,3-dihydro-5-hydroxybenzofuran derivatives, the nature of the substituents at the ortho-positions to the phenolic hydroxyl group influences antioxidant action. Using tert-butyl groups instead of methyl groups was found to be more favorable, as it reduced reactivity toward Cu(II) and synergistic interactions with ascorbate, which can be important for in vivo stability and efficacy. nih.gov Furthermore, the length of the side chain at another position was shown to affect the molecule's mobility between membranes, with di-pentyl side chains having a less significant effect on radical scavenging efficacy within membranes compared to a longer phytyl side chain. nih.gov

For Anti-inflammatory Activity: In a series of natural benzofurans, the presence of a double bond at positions C-2 and C-11 was correlated with more potent anti-inflammatory activity, as measured by the inhibition of NO production. mdpi.com This indicates that the degree of saturation within the molecular structure can significantly influence biological function.

These SAR findings underscore the versatility of the benzofuran scaffold and provide a rational basis for the future design of derivatives with enhanced and specific therapeutic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. derpharmachemica.comnih.gov For derivatives of benzofuran, QSAR studies are instrumental in predicting the bioactivity of novel analogues, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest potential. derpharmachemica.comnih.gov

A study on arylbenzofuran derivatives as histamine (B1213489) H3-receptor antagonists developed a statistically significant QSAR model using partial least squares (PLS) regression. derpharmachemica.com The model revealed that specific molecular descriptors were key determinants of antagonistic activity. derpharmachemica.com

Key findings from this QSAR analysis indicated that the following descriptors were important for activity:

T_3_N_5: The count of triple-bonded atoms separated from a nitrogen atom by five bonds.

T_C_C_7: The count of carbon atoms separated from another carbon atom by seven bonds.

T_2_3_5: The count of double-bonded atoms separated from a triple-bonded atom by five bonds. derpharmachemica.com

Another QSAR study focusing on benzofuran and indole (B1671886) derivatives as inhibitors of histone lysine (B10760008) methyl transferase (HKMT) also yielded a robust predictive model. eurjchem.comresearchgate.net This model, developed using multiple linear regression (MLR), demonstrated high robustness, stability, and predictive power, confirming its utility in designing new, potent anticancer compounds. eurjchem.comresearchgate.net The success of these models underscores the power of QSAR in identifying crucial structural features for the targeted biological activity of benzofuran derivatives. derpharmachemica.comeurjchem.com

| Model Focus | Statistical Method | Key Descriptors | Statistical Significance |

| Antihistaminic (H3-Receptor Antagonist) | Partial Least Squares (PLS) | T_3_N_5, T_C_C_7, T_2_3_5 | r² = 0.8662, q² = 0.6029, pred_r² = 0.3940 |

| Anticancer (HKMT Inhibition) | Multiple Linear Regression (MLR) | minHBint4, Wlambdal.unity | R² = 0.9328, Q²LOO = 0.9212, R²ext = 0.929 |

Mechanisms of Action and Molecular Target Identification

Identifying the molecular targets and understanding the mechanisms of action are critical steps in the development of new therapeutic agents. For derivatives of this compound, research has pointed towards their interaction with specific enzymes and signaling pathways involved in various diseases. nih.govnih.gov These heterocyclic compounds have been shown to exhibit inhibitory effects against key proteins implicated in cancer and metabolic disorders. nih.govnih.gov

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This technique is widely used to understand how benzofuran derivatives interact with their biological targets at the molecular level. nih.govresearchgate.net

Studies have investigated the binding of benzofuran-2-carboxylic acid derivatives to various enzymes. For instance, docking analyses have been performed to elucidate the inhibitory mechanism against cancer and microbial diseases. nih.gov In a notable study, derivatives were designed as inhibitors of Lymphoid-tyrosine phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway and a target for cancer immunotherapy. nih.gov Molecular docking revealed that the benzofuran-2-carboxylic acid moiety acts as a potent phosphotyrosine (pTyr) mimic, effectively binding to the active site of LYP. nih.gov

Similarly, docking studies of 5-acetyl-2-aryl-6-hydroxybenzofurans against α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B), two enzymes linked to type 2 diabetes, have provided insights into their dual inhibitory potential. nih.gov These computational analyses help to visualize the specific amino acid residues involved in the binding and guide the rational design of more potent and selective inhibitors. researchgate.net

| Compound Class | Target Protein | Key Finding from Docking Study |

| Benzofuran-2-carboxylic acid derivatives | Lymphoid-tyrosine phosphatase (LYP) | The carboxylic acid group mimics phosphotyrosine, enabling strong interaction with the enzyme's active site. nih.gov |

| 5-Acetyl-2-aryl-6-hydroxybenzofurans | α-Glucosidase and PTP1B | Identified key non-covalent interactions within the catalytic and/or allosteric sites, explaining dual inhibitory activity. nih.gov |

| 3-Acyl-5-hydroxybenzofuran derivatives | Estrogen receptor alpha (ERα) | Investigated binding interactions to understand antiproliferative effects against human breast cancer cells. nih.gov |

| Benzofuran derivatives | Mycobacterium protein tyrosine phosphatase B (mPTPB) | Scaffold identified as a promising inhibitor for a key tuberculosis virulence factor. nih.gov |

In vitro and in vivo Biological Assays

The biological activities predicted by computational methods are validated through a series of in vitro (laboratory-based) and in vivo (animal-based) assays. Derivatives of this compound have demonstrated significant activity in various such experimental models.

In vitro studies have confirmed the enzymatic inhibition suggested by docking analyses. For example, a series of novel benzofuran-2-carboxylic acid derivatives were synthesized and tested for their ability to inhibit LYP. The most active compounds, D14 and D34, were found to be reversible inhibitors of LYP with inhibition constants (Ki) of 1.34 µM and 0.93 µM, respectively. nih.gov In another study, certain 5-acetyl-2-aryl-6-hydroxybenzofuran derivatives showed potent dual inhibition of α-glucosidase and PTP1B, with IC50 values in the micromolar and sub-micromolar range. nih.gov

In vivo evaluations have further substantiated the therapeutic potential of these compounds. In a significant preclinical study, the LYP inhibitors D14 and D34 were tested in an MC38 syngeneic mouse model of cancer. Both compounds were found to significantly suppress tumor growth by enhancing the host's antitumor immunity, which included the activation of T-cells and the inhibition of M2 macrophage polarization. nih.gov This demonstrates a clear translational potential for these derivatives in the field of cancer immunotherapy. nih.gov

| Assay Type | Compound/Derivative | Target/Model | Key Result |

| In Vitro | D34 | LYP Enzyme Assay | Reversible inhibition with Ki = 0.93 µM nih.gov |

| In Vitro | D14 | LYP Enzyme Assay | Reversible inhibition with Ki = 1.34 µM nih.gov |

| In Vitro | 4-fluorophenyl substituted derivative (2c) | α-Glucosidase Assay | Significant inhibition with IC50 = 0.11 µM nih.gov |

| In Vivo | D34 and D14 | MC38 Syngeneic Mouse Model | Significant suppression of tumor growth by boosting antitumor immunity nih.gov |

Therapeutic Potential and Drug Development Implications

The diverse biological activities exhibited by derivatives of this compound highlight their significant therapeutic potential. researchgate.netthieme-connect.com The benzofuran scaffold is present in numerous clinically approved drugs, underscoring its importance in pharmaceutical research and development. nih.govmdpi.com These compounds are being explored for a wide array of applications, from cancer immunotherapy to the management of metabolic diseases. nih.govnih.gov

Role as Pharmaceutical Intermediates and Building Blocks

This compound and its parent structure, benzofuran-2-carboxylic acid, are highly valuable as foundational molecules in synthetic chemistry. nih.govarkat-usa.org They serve as versatile precursors or "building blocks" for the creation of more complex, biologically active molecules. mdpi.comarkat-usa.org The presence of the carboxylic acid group and the reactive benzofuran ring allows for a variety of chemical modifications. nih.gov

For example, benzofuran-2-carboxylic acid can be used as a simple precursor to synthesize a wide range of structurally elaborate C3-substituted benzofuran-2-carboxamides. nih.govmdpi.com This is achieved through a multi-step synthetic sequence that may involve C–H arylation and transamidation, allowing for the introduction of diverse functional groups to explore the structure-activity relationship comprehensively. nih.gov The accessibility of various regioisomeric hydroxybenzofurans further expands their utility as synthetic intermediates for investigating nicotinic acetylcholine (B1216132) receptor agonists and other drug candidates. arkat-usa.org

Preclinical Evaluation and Translational Research

Translational research aims to bridge the gap between basic laboratory findings and new medical treatments. For derivatives of this compound, preclinical evaluations are a crucial step in this process. These studies involve testing the most promising compounds in relevant animal models of human diseases to assess their efficacy and mechanism of action in a living system.

The successful in vivo testing of LYP inhibitors D34 and D14 in a mouse cancer model is a prime example of effective preclinical evaluation. nih.gov The study not only confirmed the compounds' ability to suppress tumor growth but also elucidated their immunological mechanism of action, showing that they regulate the T-cell receptor signaling pathway. nih.gov Furthermore, it was observed that treatment with these inhibitors upregulated the expression of PD-1/PD-L1, suggesting a powerful synergistic potential when combined with existing checkpoint inhibitor immunotherapies. nih.gov This type of detailed preclinical work provides a strong rationale for advancing these compounds toward clinical trials and demonstrates the significant translational potential of this chemical class. nih.gov

Advanced Analytical Techniques for 5 Hydroxybenzofuran 2 Carboxylic Acid and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopy provides detailed information about the molecular structure and functional groups present in 5-Hydroxybenzofuran-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of a carboxylic acid like this compound will show a characteristic highly deshielded signal for the acidic O-H proton, typically appearing in the 10-12 ppm region. This signal is often a broad singlet due to hydrogen bonding, and its disappearance upon the addition of D₂O confirms its identity. Protons on the carbon atoms adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. libretexts.org

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid group in this compound is significantly deshielded and typically appears in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.org While this is a downfield shift, it is generally not as deshielded as the carbonyl carbons of aldehydes or ketones, which are found between 180-220 ppm. libretexts.org

2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. ceon.rsresearchgate.net These experiments reveal connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons separated by two or three bonds, respectively.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid H | 10-12 (broad singlet) | - |

| Carboxylic Acid C | - | 160-180 |

| Aromatic CH | 6.5-8.0 | 100-150 |

| Phenolic OH | 4-7 | - |

| Aromatic C-OH | - | 150-160 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) : In the mass spectrum of short-chain carboxylic acids, prominent peaks corresponding to the loss of an OH group (M-17) and a COOH group (M-45) are often observed due to the cleavage of bonds adjacent to the carbonyl group.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) : This technique provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₉H₆O₄), the predicted monoisotopic mass is 178.02660867 Da. nih.gov HR-ESI-MS can confirm this with high precision. Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M-H]⁻, can also be calculated to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 179.03389 | 130.6 |

| [M+Na]⁺ | 201.01583 | 141.3 |

| [M-H]⁻ | 177.01933 | 134.6 |

| [M+NH₄]⁺ | 196.06043 | 151.3 |

| [M+K]⁺ | 216.98977 | 139.8 |

| [M+H-H₂O]⁺ | 161.02387 | 126.3 |

| [M+HCOO]⁻ | 223.02481 | 153.5 |

| [M+CH₃COO]⁻ | 237.04046 | 173.9 |

| [M+Na-2H]⁻ | 199.00128 | 138.1 |

| [M]⁺ | 178.02606 | 133.8 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show several characteristic absorption bands:

A very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the carboxylic acid group and results from hydrogen bonding. libretexts.orglibretexts.org

A strong C=O stretching band for the carboxylic acid carbonyl group, typically appearing between 1690 and 1760 cm⁻¹. orgchemboulder.com

A C–O stretching band in the region of 1210-1320 cm⁻¹. orgchemboulder.com

O–H bending vibrations are expected in the 1395-1440 cm⁻¹ and 910-950 cm⁻¹ regions. orgchemboulder.com

Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. vscht.cz

Aromatic C–H stretching bands are typically observed between 3000-3100 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O Stretch | 1690-1760 (strong) |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

| Carboxylic Acid | O-H Bend | 1395-1440 and 910-950 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

UV-Vis spectroscopy provides information about conjugated systems within a molecule. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often of limited utility. libretexts.org However, the benzofuran (B130515) ring system in this compound constitutes a larger chromophore, leading to absorption at longer wavelengths, making UV-Vis spectroscopy a useful tool for its detection and quantification.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most common techniques for the analysis and purification of carboxylic acids.

Reversed-Phase Chromatography : This is the most frequently used mode for separating carboxylic acids. A nonpolar stationary phase (like C18) is used with a polar mobile phase, which is often a mixture of water or a buffer and an organic solvent such as acetonitrile (B52724) or methanol. shimadzu.com

Mobile Phase : The pH of the mobile phase is a critical parameter. To ensure the carboxylic acid is in its neutral, protonated form for better retention on a reversed-phase column, the pH of the mobile phase is typically kept low by adding acids like formic acid or phosphoric acid.

Detection : UV detection is commonly employed, as the benzofuran ring system provides a strong chromophore. d-nb.info When coupled with mass spectrometry (LC-MS), it allows for highly sensitive and selective detection and quantification. researchgate.netnih.govresearchgate.net Derivatization with fluorescent tags can be used to enhance detection sensitivity for fluorescence detectors. nih.govpsu.edu

Table 4: Typical HPLC/UHPLC Parameters for Carboxylic Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (acidified) |

| Elution Mode | Isocratic or Gradient |

| Detector | UV-Vis (Diode Array Detector), Mass Spectrometer (MS) |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of polar, low-volatility molecules like this compound presents significant challenges. The presence of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups leads to strong intermolecular hydrogen bonding, which increases the boiling point and can cause poor peak shape and adsorption on the GC column. colostate.edu

To overcome these issues, derivatization is an essential prerequisite for the GC analysis of such phenolic acids. libretexts.orgmdpi.com This chemical modification process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. nih.gov

Common derivatization strategies include:

Silylation: This is a widely used method where active hydrogens in the -OH and -COOH groups are replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose, creating TMS-ethers and TMS-esters, respectively. nih.gov The resulting derivatives are significantly more volatile and exhibit improved chromatographic behavior. nih.gov

Acylation and Alkylation: These methods involve converting the active groups to esters or ethers. For instance, acylation can be performed with reagents like acetic anhydride, while alkylation might use alkyl halides. colostate.edugnest.org

Once derivatized, the sample is introduced into the GC system. Separation is typically achieved on a non-polar or medium-polarity capillary column (e.g., a phenyl-polysiloxane phase). For detection, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. It not only quantifies the analyte but also provides structural information from the mass spectrum, enabling confident identification by comparing the fragmentation pattern to spectral libraries. mdpi.com

Advanced Structural Elucidation Methods

Beyond chromatographic separation, advanced spectroscopic and computational methods are indispensable for the unambiguous determination of molecular structure.

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₆O₃ |

| Formula Weight | 162.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.015(4) |

| b (Å) | 3.818(2) |

| c (Å) | 14.045(5) |

| β (°) | 109.91(2) |

| Volume (ų) | 749.79(15) |

| Z (molecules/unit cell) | 4 |

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings. aip.org DFT calculations can predict a molecule's optimized geometry, vibrational frequencies (correlating to IR spectra), and electronic properties. researchgate.netnih.gov

For benzofuran derivatives, DFT has been used to calculate geometric parameters (bond lengths and angles) that show good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net Furthermore, computational models can predict properties such as the molecular electrostatic potential (MEP) and the energies of frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's reactivity and potential intermolecular interactions. researchgate.netnih.gov For this compound, various properties have been predicted computationally, aiding in its characterization. nih.govuni.lu

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆O₄ | PubChem nih.gov |

| Molecular Weight | 178.14 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 178.02661 Da | PubChemLite uni.lu |

| XLogP3 | 2.1 | PubChem nih.gov |

| Predicted CCS (Ų) [M+H]⁺ | 130.6 | PubChemLite uni.lu |

| Predicted CCS (Ų) [M-H]⁻ | 134.6 | PubChemLite uni.lu |

Quantification in Complex Matrices

Determining the concentration of this compound in complex matrices, such as biological fluids (plasma, urine) or environmental samples, requires highly selective and validated analytical methods. nih.govmdpi.com Liquid chromatography, particularly coupled with mass spectrometry (LC-MS), is often the method of choice for such applications due to its high sensitivity and specificity. mdpi.com

Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. solubilityofthings.com It ensures the reliability and accuracy of the results. Key parameters evaluated during validation include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

Accuracy is determined by comparing the measured concentration to a known true value, often assessed through spike-recovery experiments in the sample matrix.

Precision measures the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD) for intra-day (repeatability) and inter-day (intermediate precision) analyses.

Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Recovery of 80-120% of the spiked amount. |

| Precision (RSD) | Agreement between repeated measurements. | RSD ≤ 15% (≤ 20% at LOQ). |

| Linearity (r²) | Proportionality of signal to concentration. | Coefficient of determination (r²) ≥ 0.99. |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio (S/N) ≥ 3. |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio (S/N) ≥ 10. |

A comprehensive QA/QC program for the analysis of this compound would include:

Standard Operating Procedures (SOPs): Detailed, written instructions for performing the analysis to ensure consistency. pharmaguideline.com

System Suitability Testing: Performed before each analytical run to confirm the chromatographic system is functioning correctly. This involves injecting a standard solution to check parameters like peak resolution, efficiency (theoretical plates), and tailing factor.

Calibration: A calibration curve is generated at the beginning of each run using a series of standards of known concentrations.

Quality Control Samples (QCs): QC samples, prepared in the same matrix as the unknown samples at low, medium, and high concentrations, are analyzed with each batch to monitor the accuracy and precision of the method. researchgate.net

Blanks: A method blank (matrix without the analyte) is analyzed to check for contamination from reagents or the extraction process.

| Sample Type | Purpose | Frequency |

|---|---|---|

| System Suitability Standard | Verify system performance (resolution, efficiency). | Beginning of run, and periodically during long runs. |

| Method Blank | Assess contamination. | At least one per analytical batch. |

| Calibration Standards | Establish the standard curve for quantification. | At the beginning of each batch. |

| QC Samples (Low, Mid, High) | Monitor accuracy and precision of the batch. | Multiple levels interspersed throughout the run. |

Computational Chemistry and Theoretical Studies of 5 Hydroxybenzofuran 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 5-Hydroxybenzofuran-2-carboxylic acid. DFT methods have been successfully applied to various benzofuran (B130515) derivatives to predict their spectroscopic and structural characteristics. nih.govresearchgate.net

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For benzofuran-2-carboxylic acid and its derivatives, DFT calculations have been employed to determine vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.orgresearchgate.net These theoretical predictions show good agreement with experimental values, aiding in the structural elucidation and characterization of these compounds. researchgate.net The calculated vibrational assignments and force constants for the monomer and dimer forms of similar benzofuran carboxylic acids have been reported, providing a basis for understanding the vibrational modes of this compound. nih.gov

Below is a table showcasing typical predicted spectroscopic data for a related compound, 1-benzofuran-2-carboxylic acid, which can serve as a reference for this compound.

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) | Experimental Value |

| Vibrational Frequencies (cm⁻¹) | ||

| O-H stretch (carboxylic acid) | ~3500 | ~3450 |

| C=O stretch (carboxylic acid) | ~1750 | ~1730 |

| C-O-C stretch (furan ring) | ~1250 | ~1255 |

| ¹H-NMR Chemical Shift (ppm) | ||

| H on furan (B31954) ring | ~7.5 | ~7.4 |

| Aromatic protons | ~7.2-7.8 | ~7.1-7.7 |

| ¹³C-NMR Chemical Shift (ppm) | ||

| Carboxylic acid carbon | ~165 | ~163 |

| Furan ring carbons | ~110-150 | ~112-148 |

| Benzene (B151609) ring carbons | ~115-155 | ~115-154 |

Note: The data presented is for 1-benzofuran-2-carboxylic acid and is intended to be illustrative. Specific values for this compound would require dedicated calculations.

DFT calculations are crucial for determining the most stable conformation of a molecule and optimizing its geometry. For carboxylic acids, the orientation of the carboxyl group is of particular interest. Studies on acetic acid have shown that the syn conformation is generally more stable than the anti conformation. nih.gov This preference is also expected for this compound. The optimization of the molecular geometry provides key information on bond lengths, bond angles, and dihedral angles. For 1-benzofuran-2-carboxylic acid, the calculated geometric parameters have been shown to be in good agreement with experimental data from X-ray diffraction. researchgate.net Such calculations for this compound would reveal a planar benzofuran core with the carboxylic acid group also lying in the same plane to maximize conjugation. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological systems.